molecular formula C₁₂H₂₈AlLiO₃ B152737 Aluminium lithium tri-tert-butoxide hydride CAS No. 17476-04-9

Aluminium lithium tri-tert-butoxide hydride

Cat. No.: B152737
CAS No.: 17476-04-9
M. Wt: 253.3 g/mol
InChI Key: HTBVGZAVHBZXMS-UHFFFAOYSA-N
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Description

Lithium tri-tert-butoxyaluminum hydride is a mild reducing agent mainly used for the selective reduction of ketones.

Scientific Research Applications

Selective Reduction in Organic Synthesis

Aluminium lithium tri-tert-butoxide hydride exhibits significant applications in organic synthesis, particularly in the selective reduction of various organic compounds. For instance, it has been used for the quantitative and highly stereoselective reduction of cyclic, bicyclic, and open-chain Cram type ketones, demonstrating its utility in complex organic transformations (Boireau, Deberly, & Toneva, 1993).

Synthesis and Stabilization of Alkylaluminum Peroxides

Research has explored the unique properties of alkylaluminum peroxides, specifically focusing on the surprising stability of molecules that combine strong reducing and oxidizing functions. This includes the study of reactions involving tert-butoxide hydrides, which play a crucial role in the formation and stability of these compounds (Uhl & Jana, 2008).

Ring-Opening Polymerization Catalysts

In the field of polymer chemistry, this compound is used as an initiator in ring-opening polymerization processes. For example, aluminum (III) tert-butoxide has been utilized in the polymerization of ε-caprolactone, a key step in producing certain polymers (Meelua, Bua-Own, Molloy, & Punyodom, 2012).

Development of Lithium Aluminate for Fusion Reactors

In energy research, specifically for fusion reactors, this compound is involved in the synthesis of gamma lithium aluminate. This material is proposed as a tritium breeding material, critical for the operation of fusion reactors (Kwon & Park, 1997).

Atomic Layer Deposition for Lithium Conductive Films

The compound is also significant in the development of lithium conductive thin films, which have potential applications in lithium-permeable electrode barrier coatings and as solid electrolytes in thin-film batteries. The process of atomic layer deposition involving lithium tert-butoxide is a key method in these applications (Comstock & Elam, 2013).

Versatility in Organic Reduction Reactions

Its versatility in organic chemistry is further highlighted in the selective reduction of a wide range of polar functional groups, showcasing its potential as a convenient reagent in organic synthesis (Brown, 2011).

Safety and Hazards

Aluminium lithium tri-tert-butoxide hydride is classified as a hazardous substance. It can cause severe skin burns and eye damage. It releases flammable gases which may ignite spontaneously when in contact with water .

Future Directions

Aluminium lithium tri-tert-butoxide hydride is widely used in medicine, spices, agricultural chemicals, and other Minute Organic Synthesis industry . It is also used as an antimicrobial, cholesterol-lowering agent, and for ion-permeable synthetic membranes .

Biochemical Analysis

Biochemical Properties

Lithium aluminumtri-tert-butoxyhydride plays a crucial role in biochemical reactions as a reducing agent. It is known to interact with enzymes, proteins, and other biomolecules, facilitating the reduction of aldehydes and ketones. The compound’s selective reduction properties make it valuable in biochemical pathways where specific reduction reactions are required without affecting other functional groups . For instance, it can reduce imidoyl chlorides to aldimines and aromatic disulfides to thiols . These interactions are essential in various biochemical processes, including the synthesis of complex organic molecules.

Cellular Effects

The effects of Lithium aluminumtri-tert-butoxyhydride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the reduction of specific substrates within cells, thereby modulating metabolic pathways . The compound’s ability to selectively reduce certain functional groups without affecting others is crucial in maintaining cellular homeostasis and function.

Molecular Mechanism

At the molecular level, Lithium aluminumtri-tert-butoxyhydride exerts its effects through specific binding interactions with biomolecules. It acts as a reducing agent, facilitating the transfer of electrons to substrates, thereby reducing them. This process involves the formation of intermediate complexes with the target molecules, leading to their reduction . The compound’s mild reducing properties ensure that it selectively targets specific functional groups, minimizing unwanted side reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Lithium aluminumtri-tert-butoxyhydride change over time. The compound is stable under dry conditions but reacts with water, leading to its degradation . Long-term studies have shown that the compound maintains its reducing properties over extended periods when stored properly. Exposure to moisture can lead to its hydrolysis, affecting its efficacy in biochemical reactions . These temporal effects are crucial for researchers to consider when using the compound in long-term experiments.

Dosage Effects in Animal Models

The effects of Lithium aluminumtri-tert-butoxyhydride vary with different dosages in animal models. At lower doses, the compound effectively reduces specific substrates without causing significant toxicity . At higher doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Studies have shown that there is a threshold beyond which the compound’s reducing properties can become detrimental to the organism . Therefore, careful dosage optimization is essential in experimental settings.

Metabolic Pathways

Lithium aluminumtri-tert-butoxyhydride is involved in various metabolic pathways, primarily as a reducing agent. It interacts with enzymes and cofactors that facilitate the reduction of aldehydes, ketones, and other functional groups . The compound’s selective reduction properties influence metabolic flux and metabolite levels, contributing to the synthesis of complex organic molecules. These interactions are vital in maintaining the balance of metabolic pathways within cells.

Transport and Distribution

Within cells and tissues, Lithium aluminumtri-tert-butoxyhydride is transported and distributed through specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, where it exerts its reducing effects . The compound’s localization and accumulation within cells are influenced by its interactions with cellular components, affecting its overall efficacy in biochemical reactions.

Subcellular Localization

Lithium aluminumtri-tert-butoxyhydride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that the compound exerts its reducing effects precisely where needed, minimizing unwanted side reactions and enhancing its efficacy in biochemical processes.

Properties

InChI

InChI=1S/3C4H9O.Al.Li/c3*1-4(2,3)5;;/h3*1-3H3;;/q3*-1;+3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBVGZAVHBZXMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li].CC(C)(C)[O-].CC(C)(C)[O-].CC(C)(C)[O-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27AlLiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17476-04-9
Record name Lithium aluminum tri-tert-butoxyhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017476049
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aluminium lithium tri-tert-butoxide hydride
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.703
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminium lithium tri-tert-butoxide hydride
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Aluminium lithium tri-tert-butoxide hydride
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Aluminium lithium tri-tert-butoxide hydride
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Aluminium lithium tri-tert-butoxide hydride
Reactant of Route 5
Aluminium lithium tri-tert-butoxide hydride
Reactant of Route 6
Aluminium lithium tri-tert-butoxide hydride

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